![molecular formula C12H20N4O B1371136 2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol CAS No. 1156919-29-7](/img/structure/B1371136.png)
2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol
Übersicht
Beschreibung
2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol, commonly referred to as 2-AEPE, is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a member of the piperazinyl family of compounds, which are known for their ability to bind to and interact with a variety of proteins and other molecules. 2-AEPE has been studied extensively in recent years due to its potential as a tool for drug discovery and development, as well as its ability to modulate biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Aminomethylation Reactions : This compound and its derivatives are used in aminomethylation reactions, producing a variety of biologically active polymers and indole derivatives (Markova et al., 2017).
Precursor in Synthesis : It acts as a precursor in the synthesis of various compounds like 4-aminobenzoic acid derivatives, which are useful in selectively precipitating anions (Heininger & Meloan, 1992).
Synthesis of Pyridine Derivatives : This chemical plays a role in the synthesis of new pyridine derivatives, which have shown potential in antimicrobial applications (Patel & Agravat, 2007).
Applications in Material Science
- Curing Behaviors with Epoxy Resins : In material science, derivatives of this compound are involved in studying curing behaviors with epoxy resins, enhancing solubility and thermal properties of materials (Lin et al., 2014).
Biological and Pharmaceutical Applications
Antimicrobial Activity : It's used in creating compounds with antimicrobial activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Synthesis of Potential Antitumor Agents : This compound is a key ingredient in the synthesis of new compounds that have been evaluated for their antitumor activity, indicating its significance in cancer research (Hakobyan et al., 2020).
Analgesic Agents : Derivatives of this compound have been synthesized and evaluated for their potential as analgesic agents, showing promising results in pain management (Aytemir, Uzbay, & Erol, 1999).
Environmental and Analytical Chemistry
- Removal and Recovery of Anions : It's utilized in the selective removal and recovery of various anions from aqueous solutions, highlighting its importance in environmental chemistry (Heininger & Meloan, 1992).
Eigenschaften
IUPAC Name |
2-[4-[3-(aminomethyl)pyridin-2-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c13-10-11-2-1-3-14-12(11)16-6-4-15(5-7-16)8-9-17/h1-3,17H,4-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFMYLHUNLXQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



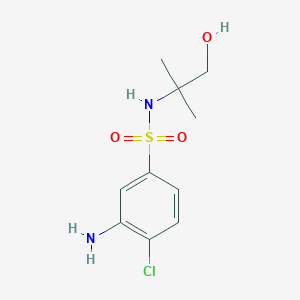
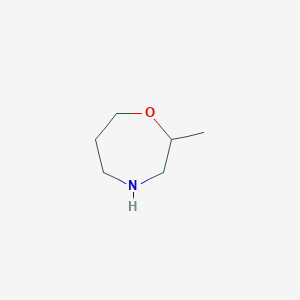
![3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B1371058.png)

![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)

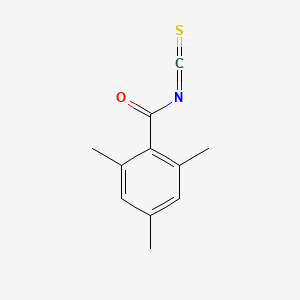
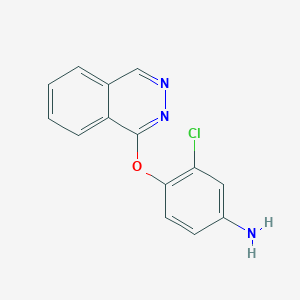
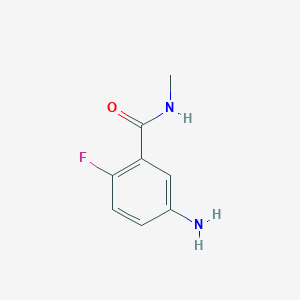
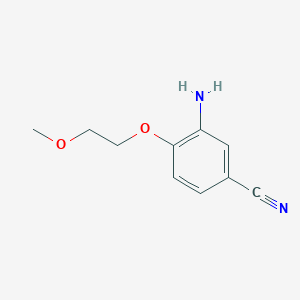
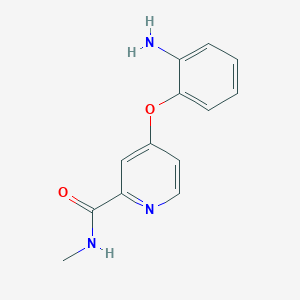
![7-Bromo-5-chlorobenzo[b]furan-3(2H)-one](/img/structure/B1371072.png)
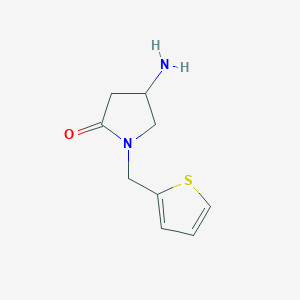
![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)